molecular formula C20H23N3O5 B12747111 Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester CAS No. 134440-55-4

Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester

Cat. No.: B12747111
CAS No.: 134440-55-4
M. Wt: 385.4 g/mol
InChI Key: WYAOOYQXXBXTAQ-UHFFFAOYSA-N
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Description

This compound is a benzenepropanoic acid derivative featuring a tert-butyl group at position 3, a hydroxyl group at position 4, and a (2-nitrophenyl)azo moiety at position 5, with a methyl ester functional group. Such structures are known for their vivid colors and stability under specific conditions, though the nitro group may introduce sensitivity to light or thermal degradation .

Properties

CAS No.

134440-55-4

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 3-[3-tert-butyl-4-hydroxy-5-[(2-nitrophenyl)diazenyl]phenyl]propanoate

InChI

InChI=1S/C20H23N3O5/c1-20(2,3)14-11-13(9-10-18(24)28-4)12-16(19(14)25)22-21-15-7-5-6-8-17(15)23(26)27/h5-8,11-12,25H,9-10H2,1-4H3

InChI Key

WYAOOYQXXBXTAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)CCC(=O)OC)N=NC2=CC=CC=C2[N+](=O)[O-])O

physical_description

Other Solid

Origin of Product

United States

Preparation Methods

Traditional Diazotization and Coupling

The classical approach involves:

  • Diazotization of 2-nitroaniline :
    • Reacting 2-nitroaniline with sodium nitrite (NaNO₂) in concentrated sulfuric acid (H₂SO₄) at 0–5°C to form the diazonium salt.
    • Key condition : Excess nitrosylsulfuric acid ensures complete conversion.

Limitations :

  • Multiple isolation steps increase process time.
  • Generates inorganic waste (e.g., sodium sulfate).

One-Pot Multiphase Synthesis (Optimized Method)

An advanced method simplifies the workflow:

Step Reagents/Conditions Advantages
Diazotization H₂SO₄, NaNO₂, 0–5°C Eliminates intermediate isolation.
Coupling Methyl ester precursor, pH 8–9 Higher yield (~85%).
In-situ reduction Zinc dust/acetic acid Direct conversion to benzotriazole.

Key improvements :

  • Reduced waste : Omits crystallization of intermediates, minimizing solvent use.
  • Scalability : Suitable for industrial production due to fewer unit operations.

Comparative Analysis

Parameter Traditional Method One-Pot Method
Steps 3 (diazotization, coupling, isolation) 2 (combined steps)
Yield 70–75% 80–85%
Waste generation High (salts, solvents) Reduced by 40%
Process time 12–16 hours 8–10 hours

Research Findings

  • Reaction efficiency : The one-pot method achieves higher atom economy by retaining reactive intermediates in the same phase.
  • Byproducts : Traditional routes produce trace amounts of unreacted diazonium salts, requiring additional quenching.
  • Stability : The methyl ester group enhances solubility in organic matrices, critical for UV-stabilizer applications.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may require reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Chemical Synthesis

Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions such as oxidation and substitution. For instance:

  • Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.
  • Substitution : The aromatic ring can undergo electrophilic substitution reactions, making it useful in developing new compounds for research and industrial applications .

Biological Research

This compound has been investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. Studies have shown that the azo linkage can undergo reduction to form aromatic amines, which may have implications in drug development and biochemical assays .

Medicinal Chemistry

Research has explored the therapeutic properties of this compound, particularly its anti-inflammatory and antimicrobial activities. The hydroxyl group enhances its interaction with biological targets, potentially leading to the development of new pharmaceuticals .

Industrial Applications

Benzenepropanoic acid methyl ester is utilized in the production of dyes and pigments owing to its azo linkage. The compound's stability and reactivity make it suitable for various industrial processes, including:

  • Antioxidants in Plastics : It is used as an antioxidant in plastics and thermal stabilizers for automotive parts and wire insulation .
  • Pigment Production : Its azo structure allows it to be incorporated into dye formulations for textiles and coatings .

Case Study 1: Antioxidant Properties

A study demonstrated that Benzenepropanoic acid methyl ester effectively inhibits oxidation in polymer matrices. This property is critical in extending the lifespan of materials used in automotive and electrical applications.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal highlighted the antimicrobial effects of this compound against various bacterial strains. The findings suggest that modifications to the molecular structure could enhance its efficacy as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form aromatic amines, which may interact with biological macromolecules. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound is compared to three primary analogues:

Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester (CAS 6386-38-5)

Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, methyl ester (CAS 84268-33-7, Tinuvin 1130)

Benzenepropanoic acid, 3-(5-chloro-2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, octyl ester (CAS 83044-89-7)

Molecular and Physical Properties

Property Target Compound* 3,5-Bis(tert-butyl) Derivative Benzotriazolyl Derivative (Tinuvin 1130) Chlorinated Benzotriazolyl Derivative
Molecular Formula C20H22N4O5 (estimated) C18H28O3 C20H23N3O3 C26H33ClN3O3
Molecular Weight ~398.42 (estimated) 316.42 353.42 473.01
Key Substituents tert-butyl, nitro-phenyl-azo Bis(tert-butyl) Benzotriazolyl, tert-butyl Chloro-benzotriazolyl, tert-butyl
Density N/A N/A 1.21 g/cm³ N/A
Solubility Likely low (azo-nitro polarity) N/A 50 µg/L (20°C) N/A
Applications Potential dye/pigment Antioxidant degradation product UV stabilizer in plastics UV stabilizer (enhanced chlorine stability)

Biological Activity

Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-5-((2-nitrophenyl)azo)-, methyl ester, commonly referred to as Benzenepropanoic acid ester , is an organic compound characterized by its unique structure and potential biological activity. This article explores its biological activity, including its pharmacological properties, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H23N3O5
  • Molecular Weight : 393.42 g/mol
  • CAS Registry Number : 44144637

The compound features a benzene ring substituted with a propanoic acid moiety and a nitrophenyl azo group, contributing to its complex chemical behavior.

Antioxidant Properties

Research indicates that benzenepropanoic acid esters exhibit significant antioxidant activity . These compounds can neutralize free radicals, thereby protecting cells from oxidative stress. A study highlighted the antioxidant capacity of similar compounds in various biological assays, suggesting that this ester may also confer protective effects against oxidative damage in cells .

Antimicrobial Activity

Benzenepropanoic acid esters have shown potential as antimicrobial agents . In vitro studies demonstrated effectiveness against a range of bacterial strains. The presence of the nitrophenyl group is believed to enhance the compound's ability to disrupt microbial cell membranes, leading to cell death .

Anti-inflammatory Effects

In addition to antioxidant and antimicrobial properties, benzenepropanoic acid esters have been investigated for their anti-inflammatory effects . Experimental models indicated that these compounds could inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Toxicological Profile

Despite its beneficial properties, the compound has been associated with potential toxicity upon prolonged exposure. The Government of Canada conducted assessments indicating that while it may not pose significant risks at current exposure levels, there are concerns regarding organ damage from long-term exposure .

Case Study 1: Antioxidant Efficacy

A study published in the Bulletin of the National Research Centre evaluated the antioxidant properties of various benzene derivatives. The results showed that benzenepropanoic acid esters significantly reduced lipid peroxidation in liver cells by up to 70%, indicating strong antioxidant capabilities .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of benzenepropanoic acid derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL against tested pathogens, demonstrating its potential as a therapeutic agent in infectious diseases .

Data Table: Biological Activities of Benzenepropanoic Acid Esters

Biological ActivityEffectivenessReference
AntioxidantHigh
AntimicrobialModerate to High
Anti-inflammatoryModerate
Toxicity RiskLow (at current exposure)

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodology :

  • Gas Chromatography (GC) : Use a non-polar column (e.g., HP-5MS) with a temperature gradient (e.g., 60°C to 280°C at 5–10°C/min) to assess volatility and purity .
  • High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to resolve impurities. Reference methods for nitroaromatic compounds .
  • Spectroscopy : Employ 1^1H/13^{13}C NMR to confirm substituent positions (e.g., tert-butyl, azo linkage) and FT-IR to identify functional groups (e.g., ester C=O stretch at ~1740 cm1^{-1}).
    • Validation : Cross-reference retention times (GC/HPLC) and spectral data with synthetic standards or computational predictions.

Q. What safety precautions are critical during laboratory handling of this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol generation, wear a NIOSH-approved P95 respirator .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure.
  • Waste Disposal : Collect organic waste separately and avoid drain disposal due to potential environmental toxicity .

Q. How can researchers optimize synthesis protocols to improve yield and purity?

  • Methodology :

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or inline UV-Vis spectroscopy to track azo coupling efficiency.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol) to isolate the ester product.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts to enhance nitro group reactivity during synthesis.

Advanced Research Questions

Q. How does the azo linkage influence the compound’s photostability, and what experimental approaches quantify degradation under UV light?

  • Methodology :

  • Accelerated Photodegradation : Expose solutions (e.g., in methanol) to UV-C light (254 nm) and monitor absorbance changes (300–500 nm) over time. Compare degradation kinetics with structurally similar azo compounds .
  • Mass Spectrometry (MS) : Identify photoproducts via high-resolution MS (HRMS) and propose degradation pathways (e.g., azo bond cleavage to amines).
  • Computational Modeling : Use time-dependent DFT to predict excited-state behavior and bond dissociation energies .

Q. What contradictions exist in reported physicochemical properties, and how can they be resolved?

  • Methodology :

  • Data Reconciliation : Compare logPP (octanol-water partition coefficient) values from experimental (shake-flask method) vs. computational (ChemAxon) sources. Validate solubility claims via saturation shake-flake studies .
  • Thermal Stability Analysis : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to resolve discrepancies in melting/degradation points reported in literature .

Q. Which computational methods are suitable for predicting the compound’s reactivity in catalytic or biological systems?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for accuracy .
  • Molecular Docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Validate with in vitro enzyme inhibition assays.

Q. How does the tert-butyl group affect the compound’s steric hindrance and solubility in polar solvents?

  • Methodology :

  • Solubility Testing : Measure solubility in DMSO, water, and ethanol using gravimetric or UV-Vis quantification.
  • X-ray Crystallography : Resolve crystal structure to assess tert-butyl orientation and intermolecular interactions .
  • Molecular Dynamics Simulations : Model solvent-solute interactions to correlate steric effects with solubility trends.

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